Bienvenue dans la boutique en ligne BenchChem!

Duocarmycin D

Natural Product Isolation Structural Elucidation Duocarmycin Classification

Duocarmycin D is the intact cyclopropane pharmacophore benchmark for ADC payload SAR. Unlike halogenated seco-prodrugs (B1/B2/C1/C2), its pre-formed warhead eliminates activation latency variables. Use as a reference standard to validate linker attachment while preserving alkylation activity, or as a positive control for prodrug conversion assays. B2B procurement supports comparative cytotoxicity screening and mechanistic studies—contact for bulk or custom synthesis inquiries.

Molecular Formula C26H25N3O9
Molecular Weight 523.5 g/mol
CAS No. 169181-35-5
Cat. No. B062764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin D
CAS169181-35-5
SynonymsBenzo1,2-b:4,3-bdipyrrole-2-carboxylic acid, 1,2,3,6-tetrahydro-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl-, methyl ester, (2R)-
Molecular FormulaC26H25N3O9
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC
InChIInChI=1S/C26H25N3O9/c1-26(25(34)38-5)23(32)18-17-12(10-30)9-29(14(17)8-15(31)20(18)28-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)27-13/h6-9,27-28,30-31H,10H2,1-5H3/t26-/m1/s1
InChIKeyOXYZQOYSQSPFMI-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin D (CAS 169181-35-5) Procurement Guide: DNA Minor-Groove Alkylator for Targeted Oncology Research


Duocarmycin D is a naturally occurring member of the duocarmycin family, a class of ultrapotent antitumor antibiotics first isolated from Streptomyces species [1]. Structurally, it is one of seven original duocarmycins characterized alongside duocarmycins A, C1, C2, B1, B2, and SA [1]. The duocarmycins share a conserved mechanism: they bind sequence-selectively to AT-rich regions in the DNA minor groove and undergo a DNA-binding-induced conformational change that activates a strained cyclopropane warhead for covalent alkylation of adenine N3 [2]. This irreversible DNA damage triggers potent cytotoxicity, with in-class compounds exhibiting IC₅₀ values spanning low picomolar to sub-nanomolar ranges [3].

Duocarmycin D vs. Analogs: Why Structural Identity Dictates Experimental Reproducibility


Within the duocarmycin family, small structural variations produce large differences in stability, activation kinetics, and cytotoxic potency, rendering direct substitution between analogs scientifically invalid. Duocarmycin SA (IC₅₀ = 0.05 nM) is approximately 6-fold more potent than duocarmycin A (IC₅₀ = 0.3 nM) against Balb 3T3/H-ras cells due to differences in aqueous stability [1]. The halogenated seco-compounds duocarmycins B1, B2, C1, and C2 lack the cyclopropane ring present in duocarmycin D and exist as prodrugs requiring intracellular activation [1]. Furthermore, duocarmycin A exhibits atypical guanine alkylation activity absent in analogs with modified alkylation subunits [2]. These compound-specific pharmacological profiles mean that any deviation from the specified compound—whether in ADC payload selection, mechanistic studies, or comparative SAR campaigns—introduces confounding variables that compromise data reproducibility and experimental conclusions.

Duocarmycin D: Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Basis for Duocarmycin D as a Unique Cyclopropane-Containing Congener

Duocarmycin D is one of seven naturally occurring duocarmycins bearing the intact spirocyclopropylhexadienone moiety essential for direct DNA alkylation, distinguishing it fundamentally from halogenated seco-prodrugs (B1, B2, C1, C2) that require intracellular cyclopropane ring formation [1]. Unlike the prodrugs, duocarmycin D possesses the pre-formed cyclopropane electrophile characteristic of the duocarmycin A and SA structural class, making it a relevant reference compound for studies of the active pharmacophore [1].

Natural Product Isolation Structural Elucidation Duocarmycin Classification

Class-Wide Cytotoxic Potency: Duocarmycin D as a Reference DNA Alkylator

Duocarmycin-class compounds consistently demonstrate cytotoxic potencies in the picomolar to low nanomolar range across multiple human cancer cell lines, establishing duocarmycin D as a member of one of the most potent classes of DNA alkylators known [1]. In a standardized comparative cytotoxicity study on Balb 3T3/H-ras cells, structurally related duocarmycin SA (IC₅₀ = 0.05 nM) and duocarmycin A (IC₅₀ = 0.3 nM) established the potency benchmark for the class, while halogenated seco-compounds showed reduced potency: duocarmycin B2 (IC₅₀ = 1.5 nM), B1 (IC₅₀ = 3.0 nM), C2 (IC₅₀ = 20 nM), and C1 (IC₅₀ = 40 nM) [1]. This 800-fold potency range across structurally related family members underscores that cytotoxicity is not uniform across duocarmycin analogs and validates the need for compound-specific procurement [1].

Cytotoxicity Profiling Antitumor Antibiotics Cancer Cell Line Screening

Duocarmycin Payload Differentiation: ADC Performance in Low HER2-Expressing Tumors

Duocarmycin-based ADC payloads, including the seco-DUBA prodrug derived from the duocarmycin pharmacophore, confer functional advantages over microtubule inhibitor-based ADCs such as trastuzumab emtansine (T-DM1) [1][2]. The duocarmycin-based ADC SYD985 (trastuzumab-vc-seco-DUBA) demonstrated 3- to 50-fold greater in vitro potency than T-DM1 in low HER2-expressing breast cancer cell lines, and 10- to 70-fold greater potency in uterine serous carcinoma cells with low to moderate HER2/neu expression [1][2]. Crucially, SYD985 induced bystander killing of adjacent HER2-negative tumor cells in vitro and showed significant antitumor activity in HER2 2+ and 1+ patient-derived xenograft (PDX) models, whereas T-DM1 was only active in HER2 3+ models [1][2].

Antibody-Drug Conjugate HER2-Targeting Bystander Killing SYD985

Class-Level Activity Against Multidrug-Resistant and Non-Cycling Tumor Cells

Duocarmycins possess class-level properties that differentiate them from tubulin-binding ADC payloads (e.g., maytansinoids, auristatins): they retain cytotoxic activity against multidrug-resistant (MDR) cell lines and against both cycling and non-cycling tumor cells [1]. This is a critical advantage because many tumors contain quiescent or slowly dividing cell populations that evade agents requiring active cell division. The clinical-stage duocarmycin-based ADC SYD985 exemplifies this differentiation: unlike T-DM1, SYD985 efficiently induced bystander killing of HER2-negative cells when co-cultured with HER2-expressing cells, a property attributed to the membrane-permeable nature of the duocarmycin payload [2].

Multidrug Resistance Non-Cycling Cells ADC Payload Selection Cancer Stem Cells

Adenine-N3 Sequence-Selective Alkylation: Duocarmycin Class Differentiation from Other DNA Damaging Agents

Duocarmycins, including duocarmycin D, are distinguished from most clinically used DNA alkylating agents (e.g., nitrogen mustards, nitrosoureas) by their high sequence selectivity for covalent reaction at adenine N3 within AT-rich minor groove sequences [1][2]. In contrast, many alkylating agents target guanine N7 in the major groove with lower sequence selectivity. This AT-rich minor groove preference is a defining class characteristic established for CC-1065 and the duocarmycins, including duocarmycin A and duocarmycin SA [1]. Notably, duocarmycin A demonstrates an additional atypical capacity for guanine alkylation in the specific sequence 5'-CGCGTTGGGAG-3', a property absent in trimethoxyindole-CPI analogs, indicating that alkylation selectivity is sensitive to subtle structural modifications within the class [2].

DNA Alkylation Sequence Selectivity Adenine-N3 Mechanism of Action

Duocarmycin D: Validated Research and Industrial Application Scenarios


ADC Payload Development and Linker-Payload Optimization

Duocarmycin D serves as a foundational natural product reference for the development of duocarmycin-based ADC payloads. Its cyclopropane-containing pharmacophore is the structural basis for synthetic derivatives such as seco-DUBA, the payload utilized in the clinical-stage ADC SYD985 [1]. Procurement of duocarmycin D enables SAR studies to optimize linker attachment sites without compromising DNA alkylation activity, as well as comparative cytotoxicity profiling against tubulin-binding payloads to inform go/no-go decisions in ADC candidate selection [2].

Mechanistic Studies of Sequence-Selective DNA Minor-Groove Alkylation

Duocarmycin D is a suitable tool compound for investigating the molecular determinants of sequence-selective adenine-N3 alkylation in the DNA minor groove. The class-wide preference for AT-rich sequences and the DNA-binding-induced activation mechanism have been extensively characterized using duocarmycin congeners, establishing a robust experimental framework [1]. Duocarmycin D can be employed in DNA polymerase stop assays, thermal cleavage experiments, and structural studies to elucidate how minor groove binding geometry governs alkylation efficiency and sequence preference [2].

Comparative Cytotoxicity Profiling and Potency Benchmarking

Duocarmycin D belongs to the high-potency subclass of duocarmycins containing the intact spirocyclopropylhexadienone moiety, which demonstrates IC₅₀ values in the picomolar range against cancer cell lines [1]. It serves as a benchmark compound in cytotoxicity screening panels designed to evaluate novel DNA-damaging agents, assess activity in multidrug-resistant cell lines, or quantify potency differentials across duocarmycin structural variants for SAR campaigns [2].

In Vitro Prodrug Activation and Stability Studies

Duocarmycin D, as a cyclopropane-containing active congener, provides a direct comparator for studies investigating the intracellular conversion kinetics of halogenated seco-prodrugs (e.g., duocarmycins B1, B2, C1, C2) to their active cyclopropane forms [1]. Researchers can use duocarmycin D as a positive control to quantify the efficiency of prodrug activation, assess the impact of halogen substitution on activation rates, and correlate conversion kinetics with cytotoxic potency in defined cellular systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.